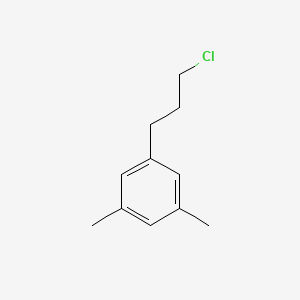

1-(3-Chloropropyl)-3,5-dimethylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15Cl |

|---|---|

Molecular Weight |

182.69 g/mol |

IUPAC Name |

1-(3-chloropropyl)-3,5-dimethylbenzene |

InChI |

InChI=1S/C11H15Cl/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8H,3-5H2,1-2H3 |

InChI Key |

XMLFPXSMMOMVNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)CCCCl)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Chloropropyl 3,5 Dimethylbenzene and Analogues

Direct Functionalization Strategies for Alkyl-Aromatic Systems

Direct functionalization methods offer a concise route to the target compound by modifying an existing alkyl-aromatic scaffold. These strategies primarily involve either the selective chlorination of an alkyl side chain or the alkylation of the aromatic ring.

Chlorination of Alkyl Chains: Regioselectivity and Reaction Control

One potential direct approach to 1-(3-chloropropyl)-3,5-dimethylbenzene is the selective chlorination of 1-propyl-3,5-dimethylbenzene. This reaction typically proceeds via a free-radical mechanism, often initiated by UV light or a radical initiator. The key challenge in this methodology is achieving the desired regioselectivity, as the propyl chain possesses primary (C3), secondary (C2), and benzylic (C1) hydrogens, all of which are susceptible to substitution.

The reactivity of C-H bonds in free-radical chlorination generally follows the order: tertiary > secondary > primary. The benzylic hydrogens are particularly reactive due to the resonance stabilization of the resulting benzylic radical. Therefore, the chlorination of 1-propyl-3,5-dimethylbenzene would likely yield a mixture of products, including 1-chloro-1-(3,5-dimethylphenyl)propane, 2-chloro-1-(3,5-dimethylphenyl)propane, and the desired this compound.

Controlling the reaction conditions, such as temperature and the choice of chlorinating agent, can influence the product distribution. For instance, using N-chlorosuccinimide (NCS) as the chlorinating agent can sometimes offer better selectivity compared to using chlorine gas. However, achieving exclusive chlorination at the terminal C3 position of the propyl chain is challenging and would likely require more specialized synthetic methods.

Table 1: Predicted Products of Free-Radical Chlorination of 1-propyl-3,5-dimethylbenzene

| Product Name | Position of Chlorination |

| 1-chloro-1-(3,5-dimethylphenyl)propane | Benzylic (C1) |

| 2-chloro-1-(3,5-dimethylphenyl)propane | Secondary (C2) |

| This compound | Primary (C3) |

Benzene (B151609) Ring Alkylation with Halopropyl Reagents (e.g., Friedel-Crafts Type)

A more direct and common approach for forming the carbon skeleton of this compound is the Friedel-Crafts alkylation of 1,3-dimethylbenzene (m-xylene) with a suitable three-carbon electrophile. A common alkylating agent for this purpose would be 1,3-dichloropropane (B93676) or 1-bromo-3-chloropropane (B140262) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). beyondbenign.orgyoutube.com

The mechanism involves the activation of the halopropyl reagent by the Lewis acid to generate a carbocation or a polarized complex, which then acts as the electrophile in an electrophilic aromatic substitution reaction with m-xylene (B151644). The two methyl groups on the m-xylene ring are ortho, para-directing and activating, which would direct the incoming propyl group to the 4- or 6-position.

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements. The initially formed primary carbocation from the halopropyl reagent could rearrange to a more stable secondary carbocation, leading to the formation of an isopropyl-substituted product. Additionally, the product, being more nucleophilic than the starting material, can undergo further alkylation, leading to polyalkylated byproducts. To minimize these side reactions, reaction conditions such as temperature and the ratio of reactants must be carefully controlled. Using a large excess of the aromatic substrate can favor monoalkylation.

Multistep Synthetic Routes Involving Precursor Transformations

Multistep syntheses offer greater control over the final product's structure by building the molecule through a series of well-defined reactions. This approach can circumvent the regioselectivity and rearrangement issues associated with direct functionalization methods.

Conversion of Hydroxypropyl-Substituted Dimethylbenzenes to Chloropropyl Analogues

A reliable multistep route to this compound involves the initial synthesis of 3-(3,5-dimethylphenyl)propan-1-ol, followed by the conversion of the terminal hydroxyl group to a chlorine atom. The precursor alcohol can be prepared through various methods, such as the Grignard reaction between 3,5-dimethylphenylmagnesium bromide and ethylene (B1197577) oxide.

Once the alcohol is obtained, the hydroxyl group can be readily converted to a chloride using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing the desired alkyl chloride along with gaseous byproducts, sulfur dioxide and hydrogen chloride, which can be easily removed from the reaction mixture. libretexts.orgdoubtnut.comgauthmath.com Phosphorus trichloride (B1173362) (PCl₃) is another viable reagent for this conversion. brainly.inaskfilo.comshaalaa.comchegg.com These reactions typically proceed with good yield and avoid the rearrangement issues that can plague Friedel-Crafts alkylations.

Table 2: Common Reagents for the Conversion of Alcohols to Alkyl Chlorides

| Reagent | Chemical Formula | Byproducts |

| Thionyl chloride | SOCl₂ | SO₂, HCl |

| Phosphorus trichloride | PCl₃ | H₃PO₃ |

Modifications of Related Halogenated Aromatic Intermediates

Another multistep approach involves the modification of a related halogenated aromatic intermediate. For instance, one could start with a precursor that has a different halogen at the terminal position of the propyl chain, such as a bromine or iodine atom. A subsequent halogen exchange reaction, known as the Finkelstein reaction, could then be employed to introduce the desired chlorine atom. iitk.ac.in

This reaction typically involves treating an alkyl bromide or iodide with an excess of a chloride salt, such as sodium chloride, in a suitable solvent like acetone. The equilibrium of the reaction is driven towards the formation of the more stable alkyl chloride. This method can be particularly useful if the corresponding bromo- or iodo-propyl precursor is more readily accessible than the chloro- or hydroxy-propyl analogue.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency, selectivity, and environmental footprint. In the context of synthesizing this compound, catalytic approaches could be applied to both the chlorination and alkylation steps.

For the direct chlorination of the alkyl chain of 1-propyl-3,5-dimethylbenzene, various catalytic systems are being explored to enhance regioselectivity. These can include transition metal catalysts or photoredox catalysts that can selectively activate a specific C-H bond. While this is an area of active research, achieving selective chlorination at the terminal, unactivated primary carbon of a propyl chain remains a significant synthetic challenge.

In the realm of Friedel-Crafts alkylation, the development of solid acid catalysts, such as zeolites or clays, offers an alternative to traditional Lewis acids like AlCl₃. These solid catalysts can be more environmentally friendly, easier to handle, and can sometimes offer improved selectivity due to their defined pore structures. A catalytic amount of a Lewis acid can also be employed to minimize side reactions. Furthermore, catalytic systems for the chlorination of aromatic rings have been developed, which could be relevant for the synthesis of analogues of the target compound. nih.govresearchgate.netyoutube.com

Role of Lewis and Brønsted Acid Catalysis

The primary route for synthesizing this compound is the Friedel-Crafts alkylation, a cornerstone of aromatic chemistry. nih.govmt.com This reaction involves the electrophilic substitution of a hydrogen atom on the 3,5-dimethylbenzene (m-xylene) ring with a 3-chloropropyl group. The success of this synthesis hinges on the activation of the alkylating agent by a strong acid catalyst, which can be categorized as either a Lewis acid or a Brønsted acid. mt.com

Lewis Acid Catalysis: Lewis acids are the most traditional catalysts for Friedel-Crafts reactions. mt.combeilstein-journals.org Common examples include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). beilstein-journals.org In the synthesis of this compound, the alkylating agent is typically a molecule like 1,3-dichloropropane or 3-chloropropan-1-ol.

The mechanism begins with the Lewis acid coordinating to a chlorine atom on the alkylating agent. This coordination polarizes the C-Cl bond, making the carbon atom highly electrophilic. In the case of a primary alkyl halide, a discrete carbocation is less likely to form; instead, a polarized complex between the alkyl halide and the Lewis acid attacks the electron-rich aromatic ring of 3,5-dimethylbenzene. mt.com The aromatic ring acts as a nucleophile, attacking the electrophilic carbon and forming a sigma complex, also known as a Wheland intermediate. acs.org A subsequent deprotonation step restores the aromaticity of the ring and releases the final product, this compound.

Brønsted Acid Catalysis: Protic acids, or Brønsted acids, such as sulfuric acid (H₂SO₄) and hydrofluoric acid (HF), can also catalyze this alkylation. mt.com When an alcohol like 3-chloropropan-1-ol is used as the alkylating agent, the Brønsted acid protonates the hydroxyl group, forming a good leaving group (water). The departure of the water molecule generates the electrophilic species that then reacts with the aromatic ring in a manner similar to the Lewis acid-catalyzed pathway. rsc.org The use of alcohols as alkylating agents is often considered a greener alternative to alkyl halides. nih.gov

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the reaction. Over-alkylation, where more than one chloropropyl group is added to the ring, and isomerization of the alkyl chain are common side reactions that must be controlled.

| Catalyst Type | Example Catalyst | Alkylating Agent | Key Advantages | Common Challenges |

|---|---|---|---|---|

| Lewis Acid | AlCl₃, FeCl₃ | 1,3-Dichloropropane | High reactivity, well-established methodology. beilstein-journals.org | Requires stoichiometric amounts, moisture sensitive, generates corrosive waste. |

| Brønsted Acid | H₂SO₄, HF | 3-Chloropropan-1-ol | Can use alcohols (greener), often lower cost. mt.com | Strongly corrosive, potential for side reactions (e.g., dehydration, sulfonation). |

| Solid Acid | Zeolites, Sulfated Zirconia | 3-Chloropropan-1-ol | Reusable, non-corrosive, easy separation, enhanced selectivity. mt.comsci-hub.se | Lower activity than homogeneous catalysts, potential for pore diffusion limitations. |

Emerging Catalytic Systems for C-Cl Bond Formation

While Friedel-Crafts alkylation is effective, research has focused on developing more advanced catalytic systems to overcome its limitations. These emerging systems often focus on alternative activation pathways that offer greater selectivity and functional group tolerance under milder conditions. The formation of the crucial C-Cl bond is approached through innovative strategies beyond simple substitution.

One significant area of development is transition-metal-catalyzed C-H activation. researchgate.net This approach avoids the pre-functionalization of the aromatic ring and instead directly converts a C-H bond to a C-C or C-halogen bond. researchgate.net Catalysts based on palladium (Pd), rhodium (Rh), or ruthenium (Ru) can selectively activate a specific C-H bond on the aromatic ring, often guided by a directing group on the substrate. rsc.org For the synthesis of analogues, a directing group could facilitate the ortho-alkylation of an aromatic ketone with an alkene, followed by further transformations. rsc.org

Another modern approach involves modifying the nature of the electrophile. For instance, transition metal-ate complexes can be formed that act as potent nucleophiles, reacting with alkyl halides in novel C-C bond-forming reactions that proceed through mechanisms distinct from classical electrophilic substitution. uwindsor.ca

Furthermore, direct C-H chlorination has seen significant advances. Palladium-catalyzed C-H chlorination can be achieved at room temperature with high regioselectivity, offering a more controlled method for introducing a chlorine atom onto an aromatic ring. researchgate.net While not a direct synthesis of the final compound, these methods represent powerful tools for creating complex chlorinated aromatic intermediates.

| Catalytic Approach | Typical Catalyst | Principle of Operation | Potential Advantages |

|---|---|---|---|

| Directed C-H Alkylation | Ru, Fe, Pd Complexes | A directing group on the arene guides the metal catalyst to a specific C-H bond for alkylation with an alkene. rsc.org | High regioselectivity, atom economical (uses alkenes), avoids pre-functionalization. rsc.org |

| Transition-Metal-Catalyzed C-H Chlorination | Pd(OAc)₂ | Direct, regioselective conversion of an aryl C-H bond to a C-Cl bond. researchgate.net | Mild reaction conditions, high selectivity, useful for complex molecule synthesis. researchgate.net |

| Ate Complex-Mediated Alkylation | Zirconocene Dichloride | Formation of a nucleophilic metal-arene "ate" complex that reacts with an alkyl halide. uwindsor.ca | Novel reactivity, can overcome limitations of traditional electrophilic substitution. uwindsor.ca |

Consideration of Scalability and Sustainable Synthesis Approaches

Moving a synthetic route from the laboratory to industrial-scale production requires careful consideration of its economic viability, safety, and environmental impact. For this compound, both traditional and modern synthetic methods present distinct challenges and opportunities in terms of scalability and sustainability.

Scalability: The classical Friedel-Crafts alkylation using Lewis acids like AlCl₃, while effective, poses significant scalability challenges. These reactions often require more than a stoichiometric amount of the catalyst, which cannot be easily recovered and generates large volumes of acidic, corrosive waste upon workup. The handling of highly reactive and moisture-sensitive catalysts also requires specialized equipment. Industrial processes like the production of ethylbenzene (B125841) have largely moved from AlCl₃-based systems to solid acid catalysts, such as zeolites, in fixed-bed reactors. acs.org This shift allows for continuous processing, eliminates catalyst waste streams, and reduces corrosion issues, making the process more scalable and economical.

Sustainable Synthesis: Sustainability in chemical synthesis is guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. ucl.ac.uk

Key sustainable approaches applicable to the synthesis of this compound include:

Catalyst Choice : Replacing homogeneous Lewis and Brønsted acids with heterogeneous solid acid catalysts like zeolites or sulfated zirconia is a major step towards a greener process. sci-hub.se These catalysts are reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying purification and minimizing waste. mt.comsci-hub.se

Atom Economy : Using alkylating agents like 3-chloroprop-1-ene or 3-chloropropan-1-ol instead of 1,3-dichloropropane improves atom economy. In these cases, the only byproduct is water or HCl, compared to generating an additional equivalent of chloride waste. rsc.org

Solvent Reduction : Performing reactions in solvent-free (neat) conditions, if possible, eliminates the environmental and economic costs associated with solvent purchase, purification, and disposal. sci-hub.se

Renewable Feedstocks : Long-term sustainability goals involve exploring biosynthetic routes to aromatic compounds. nih.gov While not yet commercially viable for this specific compound, metabolic engineering of microbes offers a potential future pathway to produce aromatic feedstocks from renewable resources like biomass, reducing the reliance on petroleum. ucl.ac.uknih.govucl.ac.uk

| Parameter | Traditional Friedel-Crafts (e.g., AlCl₃) | Sustainable Approach (e.g., Solid Acid Catalyst) |

|---|---|---|

| Catalyst | Homogeneous (AlCl₃, H₂SO₄) | Heterogeneous (Zeolites, UDCaT-5) sci-hub.se |

| Scalability | Challenging due to catalyst handling and waste. | Highly scalable, suitable for continuous flow reactors. acs.org |

| Catalyst Reusability | No, consumed in reaction/workup. | Yes, easily recovered and reused. sci-hub.se |

| Waste Generation | High (acidic aqueous waste). | Minimal. |

| Atom Economy | Moderate to low depending on alkylating agent. | Potentially higher by using alkenes or alcohols. rsc.org |

| Environmental Impact | High (corrosive, hazardous waste). | Low (non-corrosive, minimal waste). |

Advanced Spectroscopic Characterization Techniques for Structural and Mechanistic Elucidation of 1 3 Chloropropyl 3,5 Dimethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the magnetic environments of atomic nuclei. For 1-(3-Chloropropyl)-3,5-dimethylbenzene, NMR provides unambiguous evidence of its constitution by detailing the proton and carbon frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy identifies the distinct types of protons in the molecule based on their chemical shifts (δ), integration values, and signal splitting patterns (multiplicity). The aromatic region of the spectrum is expected to show signals for the protons on the 3,5-dimethylphenyl group, while the aliphatic region will display signals corresponding to the chloropropyl chain.

The two methyl groups attached to the benzene (B151609) ring are chemically equivalent and are anticipated to produce a single, sharp signal (singlet). The protons on the benzene ring, though chemically similar, may exhibit subtle differences. The propyl chain protons will appear as distinct multiplets due to spin-spin coupling with adjacent protons. The methylene (B1212753) group attached to the chlorine atom is expected to be the most downfield of the aliphatic signals due to the electronegativity of chlorine.

Table 1: Predicted ¹H NMR Data for this compound Data is predicted based on analogous structures and standard chemical shift values.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Ar-H (2, 4, 6 positions) | ~6.8-6.9 | s (singlet) | - | 3H |

| -CH₂-Cl | ~3.5-3.6 | t (triplet) | ~6.5 | 2H |

| Ar-CH₂- | ~2.6-2.7 | t (triplet) | ~7.5 | 2H |

| Ar-CH₃ | ~2.3 | s (singlet) | - | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the symmetry of the 3,5-dimethylphenyl group, several carbon signals are expected to be equivalent. The spectrum will show distinct signals for the two equivalent aromatic carbons bearing methyl groups, the aromatic carbon attached to the propyl chain, the other three equivalent aromatic carbons, the two equivalent methyl carbons, and the three distinct carbons of the propyl chain. The carbon atom bonded to chlorine will appear at a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Data for this compound Data is predicted based on spectral data of 1,3-dimethylbenzene and (3-chloropropyl)benzene. docbrown.infonist.gov

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C -CH₂ (C1) | ~141 |

| Ar-C -H (C2, C6) | ~129 |

| Ar-C -CH₃ (C3, C5) | ~138 |

| Ar-C -H (C4) | ~127 |

| Ar-C H₃ | ~21 |

| Ar-C H₂- | ~35 |

| -C H₂-CH₂Cl | ~32 |

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show a clear correlation between the adjacent methylene groups of the propyl chain (-CH₂ -CH₂ -CH₂ Cl), confirming their connectivity. sdsu.edu No cross-peaks would be expected for the aromatic protons or the methyl protons as they are singlets with no adjacent protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. sdsu.eduyoutube.com This is instrumental in definitively assigning each carbon signal in the ¹³C NMR spectrum to its corresponding proton in the ¹H NMR spectrum. For example, it would link the proton signal at ~2.6-2.7 ppm to the carbon signal at ~35 ppm (Ar-CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.com This technique is vital for connecting different fragments of the molecule. Key correlations would include the protons of the aromatic methyl groups to the C3/C5 and C2/C4/C6 carbons of the benzene ring, and the benzylic protons (Ar-CH₂) to the C1, C2, and C6 carbons of the ring, as well as the central methylene carbon of the propyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. ipb.pt For the flexible propyl chain, NOESY could reveal through-space interactions between the aromatic protons and the protons of the adjacent methylene group (Ar-CH₂), helping to understand the preferred spatial arrangement of the side chain relative to the aromatic ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS measures the m/z value to a very high degree of accuracy, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₁H₁₅Cl), the exact mass of the molecular ion [M]⁺ is calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl). The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a second peak [M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Isotope | Calculated Exact Mass |

|---|---|---|

| [C₁₁H₁₅³⁵Cl]⁺ | ³⁵Cl | 182.0862 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. dtic.mil This technique is ideal for analyzing the purity of a this compound sample. The gas chromatogram would show a distinct peak for the target compound at a specific retention time. The mass spectrometer then provides a mass spectrum for this peak, confirming its identity. This method is highly effective for detecting and identifying any impurities, such as starting materials, byproducts, or isomers, that may be present in the sample.

The fragmentation pattern in the mass spectrum provides a molecular fingerprint. For this compound, common fragmentation pathways would include:

Loss of a chlorine radical: [M - Cl]⁺ leading to a peak at m/z 147.

Benzylic cleavage: Fission of the C-C bond between the first and second carbons of the propyl chain to form the stable 3,5-dimethylbenzyl cation or tropylium (B1234903) ion, resulting in a prominent peak at m/z 119.

Loss of propene: A rearrangement followed by the loss of CH₂=CHCH₃ (42 Da) via a McLafferty-type rearrangement is possible, leading to an ion at m/z 140.

Formation of the tropylium ion: Loss of the chloropropyl group can lead to the formation of a xylene-derived fragment, which could rearrange to the highly stable tropylium ion at m/z 105. docbrown.info

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion |

|---|---|

| 182/184 | [C₁₁H₁₅Cl]⁺ (Molecular Ion) |

| 147 | [C₁₁H₁₅]⁺ |

| 119 | [C₉H₁₁]⁺ |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

The primary functional groups and their expected vibrational frequencies are:

Aromatic C-H Stretching: The bonds between the hydrogen atoms and the sp²-hybridized carbon atoms of the benzene ring are expected to produce absorption bands in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds within the propyl chain and the two methyl groups involve sp³-hybridized carbons. These will result in strong absorption bands in the 3000-2850 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to one or more sharp peaks of variable intensity in the 1625-1450 cm⁻¹ range.

Aliphatic C-H Bending: The bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂ and CH₃ groups in the propyl and methyl substituents will appear in the 1470-1370 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond in the chloropropyl group is expected to show a characteristic absorption in the fingerprint region, typically between 800 and 600 cm⁻¹. This peak is crucial for confirming the presence of the chloroalkane functionality.

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring influences the position of strong absorption bands in the 900-675 cm⁻¹ region. For a 1,3,5-trisubstituted benzene, a strong absorption is expected in the 900-860 cm⁻¹ range, and another medium intensity band around 850-810 cm⁻¹.

The following interactive data table summarizes the predicted key IR absorption bands for this compound, based on data from structurally similar compounds like 1,3-dimethylbenzene and (3-chloropropyl)benzene. docbrown.infonist.gov

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 3000 - 2850 | Strong |

| Aromatic C=C | Ring Stretching | 1625 - 1450 | Medium to Weak |

| Aliphatic C-H (CH₃, CH₂) | Bending | 1470 - 1370 | Medium |

| Aromatic C-H | Out-of-Plane Bending | 900 - 810 | Strong |

| C-Cl | Stretching | 800 - 600 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

As of the latest literature search, there are no published reports on the single-crystal X-ray diffraction analysis of this compound. The compound is likely a liquid or a low-melting solid at standard temperature and pressure, which would necessitate cooling to a crystalline state for analysis by this method.

Applicability and Potential Findings:

If a suitable single crystal of this compound were to be grown and analyzed, X-ray crystallography would provide invaluable data for its structural elucidation. The anticipated findings would include:

Confirmation of Connectivity: Unambiguous confirmation of the atomic connectivity, verifying the 1,3,5-substitution pattern on the benzene ring and the structure of the 3-chloropropyl side chain.

Molecular Geometry: Precise measurements of all bond lengths (e.g., C-C bonds in the aromatic ring, C-C and C-Cl bonds in the side chain) and bond angles. This data would reveal any distortions from idealized geometries.

Conformation of the Propyl Chain: Determination of the torsion angles within the 3-chloropropyl side chain, revealing its preferred conformation in the solid state (e.g., anti, gauche).

Intermolecular Interactions: Insight into the non-covalent interactions (e.g., van der Waals forces, potential weak hydrogen bonds) that govern the packing of molecules in the crystal lattice.

Without experimental data, a data table for the crystallographic parameters cannot be generated. However, a hypothetical table below illustrates the type of information that would be obtained from such an analysis.

| Crystallographic Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Cl, C-C). |

| Bond Angles (°) | Angles between three connected atoms (e.g., Cl-C-C). |

| Torsion Angles (°) | Dihedral angles describing the conformation of the alkyl chain. |

Chemical Reactivity and Mechanistic Investigations of 1 3 Chloropropyl 3,5 Dimethylbenzene

Nucleophilic Substitution Reactions at the Chloropropyl Carbon

The terminal primary alkyl chloride of the 3-chloropropyl group serves as a key electrophilic site. This carbon is susceptible to attack by a variety of nucleophiles, typically proceeding through an SN2 mechanism. This pathway is favored due to the unhindered nature of the primary carbon, leading to the displacement of the chloride leaving group and the formation of new carbon-heteroatom bonds.

The reaction of 1-(3-chloropropyl)-3,5-dimethylbenzene with various nucleophiles provides a straightforward route to a diverse array of derivatives.

Carbon-Oxygen (C-O) Bond Formation: In the presence of an alkoxide or phenoxide nucleophile, the compound readily undergoes Williamson ether synthesis to form ethers. youtube.comyoutube.com For instance, treatment with sodium ethoxide in an appropriate solvent like ethanol (B145695) would yield 1-(3-ethoxypropyl)-3,5-dimethylbenzene. This reaction involves the backside attack of the ethoxide ion on the carbon bearing the chlorine atom. youtube.com

Carbon-Nitrogen (C-N) Bond Formation: Amines can be synthesized by reacting the alkyl chloride with ammonia (B1221849), primary, or secondary amines. libretexts.orgyoutube.comyoutube.com For example, reaction with excess ammonia would produce 3-(3,5-dimethylphenyl)propan-1-amine. To avoid polyalkylation, alternative methods like the Gabriel synthesis, which utilizes potassium phthalimide (B116566) followed by hydrolysis, can be employed to cleanly form the primary amine. libretexts.orgyoutube.com

Carbon-Sulfur (C-S) Bond Formation: Thioethers (or sulfides) are formed through the reaction with a thiol or a thiolate salt. nih.gov The reaction with sodium thiomethoxide, for example, would result in the formation of 1-(3-(methylthio)propyl)-3,5-dimethylbenzene. These reactions are typically efficient and proceed under mild conditions. nih.govbeilstein-journals.org

| Nucleophile | Reagent Example | Resulting Bond | Product Name |

|---|---|---|---|

| Alkoxide | Sodium Ethoxide (NaOEt) | C-O | 1-(3-Ethoxypropyl)-3,5-dimethylbenzene |

| Ammonia | Ammonia (NH3) | C-N | 3-(3,5-Dimethylphenyl)propan-1-amine |

| Thiolate | Sodium Thiomethoxide (NaSMe) | C-S | 1-(3-(Methylthio)propyl)-3,5-dimethylbenzene |

The structure of this compound is well-suited for intramolecular cyclization via a Friedel-Crafts alkylation mechanism. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), the chloropropyl chain can act as the electrophile, which is attacked by the electron-rich dimethylbenzene ring.

The mechanism involves the formation of a carbocation, or a polarized Lewis acid-base complex, at the terminal carbon of the propyl chain. The aromatic ring then acts as an intramolecular nucleophile, attacking this electrophilic center. Given the three-carbon length of the chain, this cyclization results in the formation of a stable six-membered ring fused to the aromatic moiety. The product of this reaction is 5,7-dimethyl-1,2,3,4-tetrahydronaphthalene, commonly known as a tetralin derivative. This type of reaction is a powerful tool for constructing polycyclic systems.

Electrophilic Aromatic Substitution (EAS) on the Dimethylbenzene Moiety

The dimethylbenzene ring of the molecule is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating alkyl groups. vanderbilt.edulibretexts.org The rate of substitution is therefore significantly faster than that of unsubstituted benzene (B151609). libretexts.org

The regiochemical outcome of EAS reactions is dictated by the directing effects of the substituents already present on the ring. pressbooks.pubyoutube.com

Methyl Groups: The two methyl groups at positions 3 and 5 are activating and are ortho-, para-directors. vanderbilt.edu They direct incoming electrophiles to the positions ortho (2, 4, 6) and para to themselves.

1-(3-Chloropropyl) Group: The alkyl chain at position 1 is also an activating, ortho-, para-directing group. vanderbilt.edu It directs incoming electrophiles to positions 2, 6 (ortho), and 4 (para).

Consequently, all three substituents cooperatively direct incoming electrophiles to positions 2, 4, and 6 of the aromatic ring. These positions are electronically activated and are the most favorable sites for electrophilic attack.

Position 4: This position is ortho to both methyl groups and para to the chloropropyl group. It is sterically the most accessible of the activated positions.

Positions 2 and 6: These positions are chemically equivalent. Each is ortho to one methyl group and the chloropropyl group. They are more sterically hindered than position 4.

Therefore, electrophilic substitution is expected to yield a mixture of products, with substitution at the C4 position being significant, potentially the major product, due to reduced steric hindrance.

| Position on Ring | Directing Influence | Predicted Reactivity |

|---|---|---|

| 2, 6 | Ortho to C1-substituent and one C3/C5-methyl group | High (sterically hindered) |

| 4 | Para to C1-substituent and ortho to two C3/C5-methyl groups | High (sterically favored) |

Based on the principles of regiochemical control, specific outcomes for halogenation and nitration can be predicted.

Halogenation: The reaction with bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) would introduce a bromine atom onto the aromatic ring. The expected products would be 1-bromo-5-(3-chloropropyl)-2,4-dimethylbenzene and 2-bromo-5-(3-chloropropyl)-1,3-dimethylbenzene, resulting from attack at the C4 and C2/C6 positions, respectively.

Nitration: Treatment with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) generates the nitronium ion (NO2+), a potent electrophile. masterorganicchemistry.comyoutube.com This would lead to the formation of 1-(3-chloropropyl)-2,4-dimethyl-5-nitrobenzene and 1-(3-chloropropyl)-2,6-dimethyl-4-nitrobenzene (or isomers depending on IUPAC naming priority after substitution). The reaction of the highly activated ring is expected to be rapid. nih.gov

Organometallic Reactions and Cross-Coupling Methodologies

The alkyl chloride functionality allows for the synthesis of organometallic reagents, most notably Grignard reagents. sigmaaldrich.com By reacting this compound with magnesium metal in an anhydrous ether solvent, the corresponding Grignard reagent, (3-(3,5-dimethylphenyl)propyl)magnesium chloride, can be formed. sigmaaldrich.comunp.edu.ar

This organometallic intermediate is a powerful nucleophile and a strong base, opening up a wide range of synthetic possibilities. It can react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Furthermore, this Grignard reagent, or other organometallic derivatives, can participate in transition metal-catalyzed cross-coupling reactions. For instance, in a Kumada-style coupling, it could be reacted with an aryl or vinyl halide in the presence of a palladium or nickel catalyst to form a new C-C bond, linking the 3,5-dimethylphenylpropyl moiety to another organic fragment. researchgate.net Such cross-coupling reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. nih.govrsc.org

Magnesium and Lithium Reagent Formation from Chloropropyl

The formation of Grignard and organolithium reagents from alkyl halides is a fundamental transformation in organic synthesis, providing access to highly nucleophilic carbon species. researchgate.netlibretexts.orgsigmaaldrich.com In the case of this compound, the reaction with magnesium or lithium metal would be expected to generate the corresponding 3-(3,5-dimethylphenyl)propylmagnesium chloride or 3-(3,5-dimethylphenyl)propyllithium.

The generation of these organometallic intermediates, however, is potentially complicated by intramolecular cyclization. The resulting carbanion at the propyl chain's terminal carbon can act as an internal nucleophile, attacking one of the ortho positions of the dimethylbenzene ring. This process, if it occurs, would lead to the formation of a six-membered ring, yielding 1,2-dimethyl-6,7-dihydro-5H-benzocycloheptene.

Mechanistic Considerations:

The propensity for intramolecular cyclization is influenced by several factors, including the nature of the organometallic reagent (Grignard vs. organolithium), the solvent, and the reaction temperature. Organolithium reagents are generally more reactive and exhibit a greater tendency for such cyclizations compared to their Grignard counterparts. The formation of a six-membered ring is generally kinetically and thermodynamically favored in such intramolecular additions to aromatic rings.

While specific studies on the intramolecular cyclization of 3-(3,5-dimethylphenyl)propylmagnesium chloride or the corresponding lithium reagent are not extensively documented in readily available literature, analogies can be drawn from similar systems where aryl-substituted propyl halides are used as precursors for organometallic reagents. In many instances, the formation of cyclized products is a significant side reaction that can diminish the yield of the desired linear organometallic species. scispace.com

Hypothetical Reaction Scheme:

| Reagent | Product(s) | Potential Side Products |

| Mg, THF | 3-(3,5-dimethylphenyl)propylmagnesium chloride | 1,2-dimethyl-6,7-dihydro-5H-benzocycloheptene, Wurtz coupling products |

| 2 Li, hexane | 3-(3,5-dimethylphenyl)propyllithium | 1,2-dimethyl-6,7-dihydro-5H-benzocycloheptene |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The chloropropyl group in this compound can potentially participate as an electrophilic partner in reactions like the Suzuki-Miyaura and Heck couplings.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound with an organic halide. researchgate.netacs.orgnih.govresearchgate.net While aryl and vinyl halides are the most common substrates, the use of unactivated alkyl halides, such as the chloropropyl group in the target molecule, is also feasible, though often requires more specialized catalytic systems. acs.orgnih.gov

A hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid would yield a 1-aryl-3-(3,5-dimethylphenyl)propane derivative. The success of this reaction would be highly dependent on the choice of palladium catalyst, ligand, and base to promote the oxidative addition of the C(sp³)–Cl bond to the palladium center and suppress side reactions like β-hydride elimination.

Heck Coupling:

The Heck reaction involves the coupling of an organic halide with an alkene. organic-chemistry.orgwikipedia.orgnih.govnih.gov Similar to the Suzuki-Miyaura coupling, the use of unactivated alkyl halides in the Heck reaction is more challenging than with aryl or vinyl halides but has been achieved with appropriate catalytic systems. nih.govnih.gov

A potential Heck reaction of this compound with an alkene, for instance, styrene, would lead to the formation of a substituted alkene. The regioselectivity and stereoselectivity of the product would be influenced by the nature of the catalyst and the substituents on the alkene.

Illustrative Data Table for Hypothetical Cross-Coupling Reactions:

| Reaction | Coupling Partner | Potential Product | Catalyst System (Example) |

| Suzuki-Miyaura | Phenylboronic acid | 1-(3,5-Dimethylphenyl)-3-phenylpropane | Pd(OAc)₂, SPhos, K₃PO₄ |

| Heck | Styrene | 1-(3,5-Dimethylphenyl)-4-phenyl-1-butene | Pd(dba)₂, P(t-Bu)₃, Cs₂CO₃ |

Radical Reaction Pathways of the Chloropropyl Group

The chloropropyl group of this compound can undergo homolytic cleavage of the carbon-chlorine bond to generate a 3-(3,5-dimethylphenyl)propyl radical. This radical intermediate can then participate in various reactions, with intramolecular cyclization being a prominent pathway.

The cyclization of this radical can proceed via two main pathways: a 5-exo-trig cyclization to form a five-membered ring or a 6-endo-trig cyclization to form a six-membered ring. According to Baldwin's rules and extensive experimental evidence, 5-exo-trig cyclizations are generally kinetically favored over 6-endo-trig cyclizations for hexenyl-type radicals. researchgate.netnih.govresearchgate.netharvard.edu

In the case of the 3-(3,5-dimethylphenyl)propyl radical, the "double bond" is part of the aromatic ring. The 5-exo-trig pathway would involve the radical attacking an ortho-position of the dimethylbenzene ring to form a spirocyclic intermediate, which would then rearomatize to yield 1,1-dimethyl-2,3-dihydro-1H-indene. The 6-endo-trig pathway would lead to the formation of tetralin derivatives.

Comparative Analysis of Cyclization Pathways:

| Cyclization Pathway | Product Type | Kinetic Favorability |

| 5-exo-trig | Indane derivative | Generally favored |

| 6-endo-trig | Tetralin derivative | Generally disfavored |

Research on analogous systems has shown a strong preference for the 5-exo-trig cyclization. nih.govorganic-chemistry.org Therefore, it is highly probable that the 3-(3,5-dimethylphenyl)propyl radical would primarily cyclize to form the corresponding indane derivative.

Thermolytic and Photolytic Transformations

The thermal and photochemical stability of this compound is dictated by the strength of its chemical bonds, particularly the carbon-chlorine bond.

Thermolytic Transformations:

At elevated temperatures, this compound is expected to undergo elimination of hydrogen chloride (HCl) to form various isomeric alkenes. The primary product would likely be 1-(prop-1-en-1-yl)-3,5-dimethylbenzene, with 1-(prop-2-en-1-yl)-3,5-dimethylbenzene also being a possible product. The regioselectivity of the elimination would be influenced by the reaction conditions. Additionally, at very high temperatures, homolytic cleavage of the C-Cl bond could initiate radical chain reactions.

Photolytic Transformations:

Upon exposure to ultraviolet (UV) radiation, the primary photochemical process for this compound would be the homolytic cleavage of the C-Cl bond, which is typically the weakest bond in such molecules. This would generate a 3-(3,5-dimethylphenyl)propyl radical and a chlorine radical. researchgate.net

The subsequent fate of these radicals would depend on the reaction medium. In the absence of radical scavengers, the 3-(3,5-dimethylphenyl)propyl radical could undergo the cyclization reactions discussed in section 4.4, or it could dimerize or abstract a hydrogen atom from the solvent. The chlorine radical is also highly reactive and would participate in further reactions.

Summary of Potential Transformation Products:

| Condition | Transformation | Potential Product(s) |

| Thermolysis | Elimination of HCl | 1-(Prop-1-en-1-yl)-3,5-dimethylbenzene, 1-(Prop-2-en-1-yl)-3,5-dimethylbenzene |

| Photolysis | C-Cl bond homolysis | 3-(3,5-Dimethylphenyl)propyl radical, Chlorine radical |

Advanced Applications and Synthetic Utility of 1 3 Chloropropyl 3,5 Dimethylbenzene

Limited Evidence of its Role as a Versatile Building Block in Complex Organic Synthesis

The potential for 1-(3-Chloropropyl)-3,5-dimethylbenzene to serve as a key intermediate in the synthesis of complex molecules is suggested by its chemical structure—a substituted benzene (B151609) ring with a reactive chloropropyl group. This combination could theoretically allow for a variety of chemical transformations, making it a candidate for constructing larger, more complex molecular architectures. However, specific examples of its application are not readily found in peer-reviewed literature.

Precursor for Biologically Active Molecules

There is a notable absence of published research detailing the use of this compound as a direct precursor in the synthesis of biologically active molecules. While the general synthetic utility of similar halogenated alkylbenzenes is established in medicinal chemistry, specific pathways and resulting bioactive compounds originating from this particular starting material are not described.

Intermediate in Specialty Chemical Production

Similarly, the role of this compound as an intermediate in the production of specialty chemicals is not extensively documented. Specialty chemicals, which are produced for specific applications and include products like adhesives, agrochemicals, and electronic chemicals, often rely on unique molecular building blocks. However, the specific contributions of this compound to this sector are not detailed in available sources.

Undocumented Applications in Polymer Chemistry and Materials Science

The structure of this compound suggests potential applications in polymer science, either as a monomer or as a modifying agent for existing polymers. The chloropropyl group could serve as a reactive site for polymerization or for grafting onto other polymer chains.

Monomer for Polymer Synthesis

No specific studies were identified that describe the use of this compound as a monomer in polymerization reactions. The synthesis of novel polymers with tailored properties is a significant area of research, but the polymerization of this particular compound has not been a reported focus.

Modifying Agent for Polymeric Materials

The introduction of the 3,5-dimethylphenyl group onto a polymer backbone via the chloropropyl anchor could impart new properties, such as altered solubility, thermal stability, or mechanical characteristics. However, there is a lack of research demonstrating the use of this compound as a modifying agent for polymeric materials.

No Evidence for the Development of Functional Molecules and Advanced Materials

The development of functional molecules and advanced materials often relies on the creative use of versatile chemical building blocks. While this compound possesses structural features that could be exploited for such purposes, there is no available scientific literature to confirm its use in the creation of materials with specific electronic, optical, or biological functions.

Ligand Design for Catalysis

The development of novel ligands is a cornerstone of modern catalysis, enabling enhanced reaction rates, selectivity, and efficiency. This compound serves as a versatile building block in the synthesis of specialized ligands, particularly phosphine (B1218219) ligands, which are crucial in a wide array of transition-metal-catalyzed reactions.

The synthetic utility of this compound in ligand design stems from the reactivity of its chloropropyl group. This functional group allows for the covalent attachment of the 3,5-dimethylphenylpropyl moiety to a phosphine backbone through nucleophilic substitution reactions. For instance, reacting this compound with a metal phosphide (B1233454), such as lithium diphenylphosphide (LiPPh₂), results in the formation of a new phosphine ligand incorporating the 3,5-dimethylphenylpropyl group.

The 3,5-dimethylphenylpropyl substituent imparts specific steric and electronic properties to the resulting phosphine ligand, which can significantly influence the catalytic activity of its metal complexes. The two methyl groups in the meta positions create a sterically bulky environment around the phosphorus atom. This steric hindrance can promote the formation of coordinatively unsaturated metal centers, which are often key to catalytic activity, and can also influence the regioselectivity and stereoselectivity of catalytic transformations.

Furthermore, the electron-donating nature of the two methyl groups on the aromatic ring can increase the electron density on the phosphorus atom, thereby enhancing the σ-donating ability of the phosphine ligand. This modification of the electronic properties of the ligand can fine-tune the reactivity of the metal catalyst. For example, in palladium-catalyzed cross-coupling reactions, the electronic properties of the phosphine ligand can impact the rates of oxidative addition and reductive elimination, two critical steps in the catalytic cycle.

Below is a table summarizing the hypothetical synthesis and properties of a phosphine ligand derived from this compound.

| Property | Description |

| Ligand Synthesis | Reaction of this compound with a phosphide nucleophile (e.g., LiPPh₂). |

| Key Structural Feature | Presence of a bulky and electron-rich 3,5-dimethylphenylpropyl group. |

| Steric Influence | The 3,5-dimethyl substitution provides significant steric bulk, influencing catalyst coordination and selectivity. |

| Electronic Influence | The alkyl groups are electron-donating, increasing the basicity of the phosphorus center and affecting the catalytic cycle. |

| Potential Catalytic Applications | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), hydroformylation, and other transition-metal-catalyzed transformations. |

Precursors for Supramolecular Structures

Supramolecular chemistry involves the design and synthesis of large, well-organized molecular assemblies through non-covalent interactions. These complex structures have applications in areas such as molecular recognition, host-guest chemistry, and the development of novel materials. This compound can function as a key precursor in the construction of such supramolecular architectures.

The utility of this compound in supramolecular chemistry again lies in the synthetic handle provided by the chloropropyl group, which allows for its incorporation into larger molecular frameworks. For example, it can be used to functionalize macrocycles like calixarenes or cyclodextrins. By reacting this compound with the hydroxyl groups of a calixarene (B151959), multiple 3,5-dimethylphenylpropyl "arms" can be appended to the macrocyclic platform.

The 3,5-dimethylphenylpropyl groups in these functionalized macrocycles play a crucial role in directing the self-assembly process and in defining the properties of the resulting supramolecular structure. The hydrophobic and bulky nature of the 3,5-dimethylphenyl moiety can drive the aggregation of these molecules in polar solvents through hydrophobic interactions, leading to the formation of well-defined nanostructures such as micelles, vesicles, or nanotubes.

The cavity formed by a calixarene functionalized with these groups can be tailored for the selective binding of guest molecules. The hydrophobic interior created by the 3,5-dimethylphenylpropyl arms can encapsulate complementary hydrophobic guests, leading to applications in sensing, drug delivery, and separation technologies.

The table below outlines the potential role of this compound in the synthesis of supramolecular structures.

| Application Area | Synthetic Strategy | Role of 3,5-Dimethylphenylpropyl Group | Resulting Supramolecular Properties |

| Functionalized Calixarenes | Alkylation of calixarene hydroxyl groups with this compound. | Provides hydrophobic and sterically demanding "upper rim" substituents. | Enhanced guest-binding capabilities for hydrophobic molecules; self-assembly into larger aggregates. |

| Amphiphilic Molecules | Attachment of the 3,5-dimethylphenylpropyl group as the hydrophobic tail to a hydrophilic head group. | Acts as the nonpolar component driving self-assembly in aqueous media. | Formation of micelles or vesicles for encapsulation and delivery applications. |

| Crystal Engineering | Incorporation into molecules designed to form specific crystalline lattices. | Directs intermolecular interactions through steric effects and potential weak hydrogen bonds. | Control over the solid-state packing and material properties of the resulting crystals. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.